6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
“6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles that play a key role in the design of biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Molecular Structure Analysis
The molecular structure of “6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine” can be analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV−Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures can be examined using density function theory .Chemical Reactions Analysis
The chemical reactions involving “6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine” can be complex and diverse. For example, the compound can be used to create Schiff base ligands through a reaction with 3-methoxy-2-hydroxybenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine” can be determined using various analytical techniques. For example, its molecular weight is approximately 168.191 Da .Scientific Research Applications
Synthesis and Chemical Properties
- This compound serves as a building block for the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis. The compound undergoes condensation reactions with aldehydes and cyclic ketones to produce these derivatives, which are useful for Julia olefination. This demonstrates the compound's utility in the synthesis of complex organic molecules (Ghosh et al., 2009).
Biological and Pharmacological Activities
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial, anticancer, and cytotoxic activities. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives exhibited promising anticancer and antimicrobial properties against various human cancer cell lines, indicating the potential for therapeutic applications (Kumbhare et al., 2014).
Spectroscopic and Structural Analysis
- Spectroscopic characterization and crystallographic studies have been conducted on derivatives of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine, providing detailed insights into their molecular structures and properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Al-Harthy et al., 2019).
Application in Dye and Pigment Synthesis
- The compound and its derivatives have been utilized in the synthesis of dyes and pigments, demonstrating their importance in industrial applications. For example, heterocyclic amines derived from benzothiazole were used to produce dyes coloring cellulose acetate in various hues, indicating the compound's role in the development of new materials with specific optical properties (Georgiadou & Tsatsaroni, 2002).
Antitumor and Antimicrobial Studies
- Studies on various derivatives have shown significant antitumor and antimicrobial activities, highlighting the potential of 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine as a precursor for developing new therapeutic agents. For instance, fluoro substituted sulphonamide benzothiazole compounds exhibited notable antimicrobial activity, suggesting their use in medical and pharmaceutical research (Jagtap et al., 2010).
Future Directions
properties
IUPAC Name |
6-fluoro-4-methoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQKEBRMDRHQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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